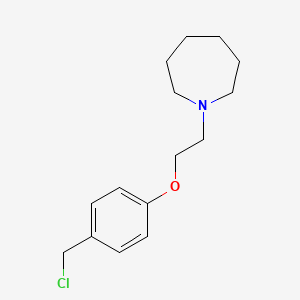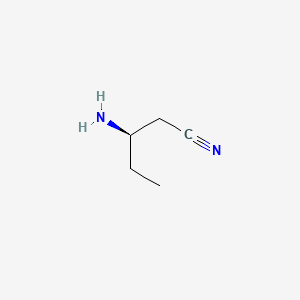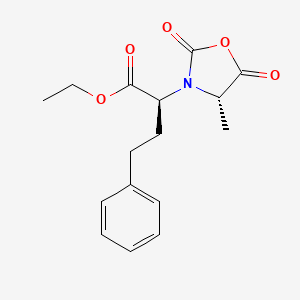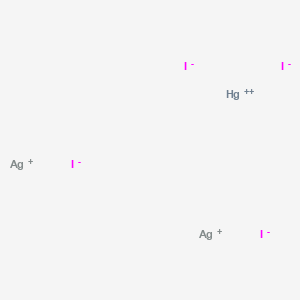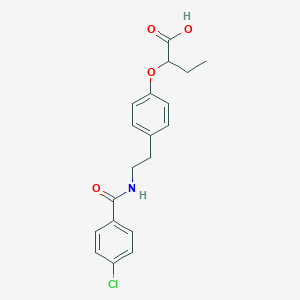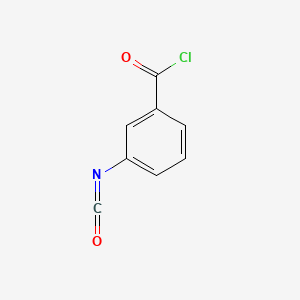
3-Isocyanatobenzoyl chloride
Descripción general
Descripción
3-Isocyanatobenzoyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₂ . It is an aryl isocyanate, characterized by the presence of both an isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
Chemistry: 3-Isocyanatobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and other materials with specific functional properties .
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein interactions and functions. It is also employed in the development of pharmaceuticals, where it serves as a building block for drug molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity makes it suitable for creating materials with enhanced durability and performance .
Mecanismo De Acción
Target of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3-Isocyanatobenzoyl chloride, being an isocyanate, is highly reactive. It can react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reactivity is a key aspect of its mode of action.
Biochemical Pathways
The compound’s reactivity suggests that it could potentially interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Given its reactivity, it is likely to undergo rapid reactions in biological systems, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its reactivity. It can form urethane or urea linkages when it reacts with compounds containing active hydrogen atoms . These reactions could potentially alter the function of biomolecules and disrupt cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of compounds with active hydrogen atoms in the environment can lead to rapid reactions with the isocyanate group . Additionally, factors such as pH and temperature could potentially influence the rate of these reactions.
Análisis Bioquímico
Biochemical Properties
3-Isocyanatobenzoyl chloride plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as esterases and proteases, leading to the formation of stable carbamate or urea linkages . These interactions can modify the activity of the enzymes, either inhibiting or enhancing their function, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of signaling proteins can alter the downstream signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites such as amino groups on proteins, forming stable carbamate or urea linkages . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to moisture and can hydrolyze to form 3-aminobenzoic acid and carbon dioxide . This degradation can affect its long-term effects on cellular function, as the hydrolysis products may have different biological activities compared to the parent compound. In in vitro and in vivo studies, the temporal effects of this compound need to be carefully monitored to understand its stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including cytotoxicity, inflammation, and tissue damage. These threshold effects need to be carefully studied to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its hydrolysis and conjugation reactions. The compound can be hydrolyzed to form 3-aminobenzoic acid, which can then enter various metabolic pathways . Additionally, the compound can interact with enzymes involved in conjugation reactions, such as glutathione S-transferases, leading to the formation of conjugates that are more easily excreted from the body. These metabolic pathways play a crucial role in determining the compound’s biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to serum albumin and other carrier proteins, facilitating its transport in the bloodstream . Additionally, it can interact with cellular transporters that mediate its uptake into cells. The localization and accumulation of the compound within specific tissues and cellular compartments can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This localization can influence the compound’s effects on cellular processes, such as protein folding, energy metabolism, and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isocyanatobenzoyl chloride can be synthesized through the reaction of 3-aminobenzoyl chloride with phosgene. The reaction typically occurs in the presence of a solvent such as 1,4-dioxane and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Isocyanatobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Comparación Con Compuestos Similares
Benzoyl chloride: Lacks the isocyanate group and is less reactive in certain nucleophilic addition reactions.
Phenyl isocyanate: Contains only the isocyanate group without the benzoyl chloride functionality.
Uniqueness: 3-Isocyanatobenzoyl chloride is unique due to the presence of both the isocyanate and benzoyl chloride groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
3-isocyanatobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWAHPPPNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410535 | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-79-0 | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5180-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isocyanatobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


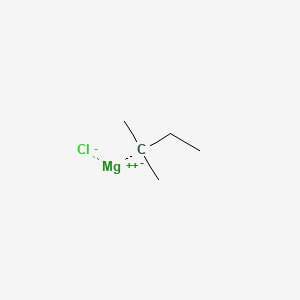
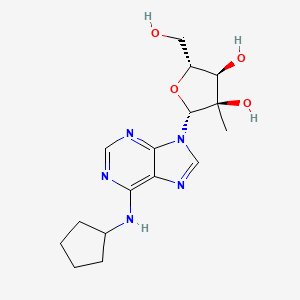
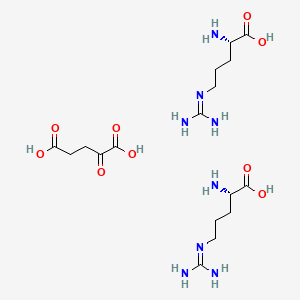

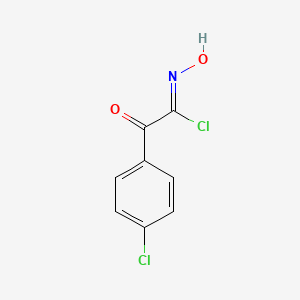
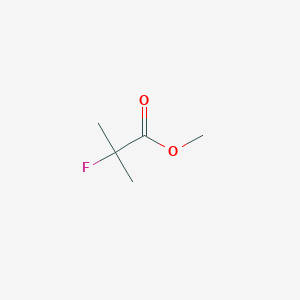
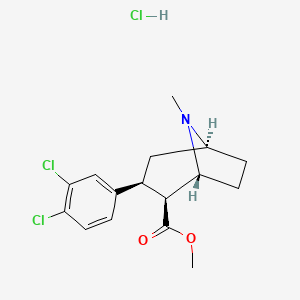
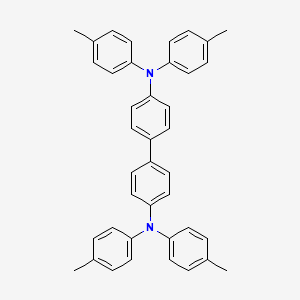
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
